Cas no 83278-86-8 (3,4-Dihydro-2H-chromen-2-ylmethanol)

3,4-Dihydro-2H-chromen-2-ylmethanol structure
83278-86-8 structure
Nombre del producto:3,4-Dihydro-2H-chromen-2-ylmethanol
Número CAS:83278-86-8
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD06658990
CID:94803
PubChem ID:2794816

3,4-Dihydro-2H-chromen-2-ylmethanol Propiedades químicas y físicas

Nombre e identificación

    • (3,4-Dihydro-2H-chromen-2-yl)methanol
    • 3,4-DIHYDRO-2H-CHROMEN-2-YLMETHANOL
    • chroman-2-ylmethanol
    • (3,4-Dihydro-2H-chromen-2-yl)methanol,(3,4-Dihydro-2H-1-benzopyran-2-yl)methanol
    • (chroman-2-yl)methanol
    • 2-chromanemethanol
    • 2-hydroxy-methylchroman
    • 2-HYDROXYMETHYLCHROMANE
    • 2R-(hydroxymethyl)-chroman
    • 3,4-dihydro-2H-1-benzopyran-2-methanol
    • 3,4-dihydro-2H-1-benzopyran-2-ylMethanol
    • hydroxymethyl-2 chromanne
    • 3,4-Dihydro-2H-1-benzopyran-2-methanol (ACI)
    • (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol
    • 2-(Hydroxymethyl)chroman
    • Chroman-2-ylmethyl alcohol
    • (3,4-Dihydro-2H-chromen-2-yl)methanol; (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol
    • 2-hydroxymethylchroman
    • EN300-3463123
    • AM804385
    • 2-(Hydroxymethyl)chromane
    • 3,4-dihydro-2H1-benzopyran-2-methanol
    • AC-4775
    • chromanylmethanol
    • PS-3737
    • FT-0701794
    • 3.4-dihydro-2H-chromen-2-ylmethanol
    • 83278-86-8
    • SCHEMBL936563
    • AKOS006345240
    • MFCD06658990
    • DTXSID401003253
    • KDLVSGWUKFJFTL-UHFFFAOYSA-N
    • 2H-1-Benzopyran-2-methanol, 3,4-dihydro-
    • SY064633
    • AB89577
    • CS-0036516
    • DB-031173
    • Chroman-2-yl-methanol
    • XH0469
    • 3,4-dihydro-2h-chroman-2-ylmethanol
    • 3,4-Dihydro-2H-chromen-2-ylmethanol
    • MDL: MFCD06658990
    • Renchi: 1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2
    • Clave inchi: KDLVSGWUKFJFTL-UHFFFAOYSA-N
    • Sonrisas: OCC1CCC2C(=CC=CC=2)O1

Atributos calculados

  • Calidad precisa: 164.08400
  • Masa isotópica única: 164.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 29.5A^2
  • Xlogp3: 1.7

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.125
  • Punto de fusión: NA
  • Punto de ebullición: 293.2 °C at 760 mmHg
  • Punto de inflamación: 133.9 °C
  • PSA: 29.46000
  • Logp: 1.37250
  • Presión de vapor: 0.0±0.6 mmHg at 25°C

3,4-Dihydro-2H-chromen-2-ylmethanol Información de Seguridad

3,4-Dihydro-2H-chromen-2-ylmethanol Datos Aduaneros

  • Código HS:2932999099
  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,4-Dihydro-2H-chromen-2-ylmethanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
K63560-5g
Chroman-2-yl-methanol
83278-86-8 95%
5g
$1180 2023-09-03
Enamine
EN300-3463123-0.25g
(3,4-dihydro-2H-1-benzopyran-2-yl)methanol
83278-86-8 95.0%
0.25g
$19.0 2025-03-18
abcr
AB226362-250mg
3,4-Dihydro-2H-chromen-2-ylmethanol; .
83278-86-8
250mg
€98.30 2025-02-27
ChemScence
CS-0036516-5g
Chroman-2-ylmethanol
83278-86-8
5g
$327.0 2022-04-26
Apollo Scientific
OR14501-1g
2-(Hydroxymethyl)chroman
83278-86-8 95
1g
£171.00 2025-02-19
Enamine
EN300-3463123-0.1g
(3,4-dihydro-2H-1-benzopyran-2-yl)methanol
83278-86-8 95.0%
0.1g
$19.0 2025-03-18
Enamine
EN300-3463123-5.0g
(3,4-dihydro-2H-1-benzopyran-2-yl)methanol
83278-86-8 95.0%
5.0g
$170.0 2025-03-18
Chemenu
CM162529-5g
3,4-Dihydro-2H-chromen-2-ylmethanol
83278-86-8 97%
5g
$656 2021-06-17
Alichem
A449042721-25g
(3,4-Dihydro-2H-chromen-2-yl)methanol
83278-86-8 97%
25g
$861.78 2023-08-31
Advanced ChemBlocks
O30769-25G
(chroman-2-yl)methanol
83278-86-8 95%
25G
$2,105 2023-09-15

3,4-Dihydro-2H-chromen-2-ylmethanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Pharmacomodulation of α-adrenergic blocking agents by a series of benzopyrans
Mouysset, Genevieve; et al, European Journal of Medicinal Chemistry, 1987, 22(6), 539-44

Métodos de producción 2

Condiciones de reacción
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Referencia
Factors controlling the reduction of ester groups with sodium borohydride
Hanaya, Kaoru; et al, Nouveau Journal de Chimie, 1982, 6(3), 149-54

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Water ;  2 h, rt
Referencia
Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform
Maryanoff, Bruce E.; et al, Journal of Medicinal Chemistry, 2005, 48(6), 1941-1947

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride
Referencia
Factors controlling the reduction of ester groups with sodium borohydride
Hanaya, Kaoru; et al, Nouveau Journal de Chimie, 1982, 6(3), 149-54

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Cerium trichloride Solvents: Acetonitrile
Referencia
A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile
Sabitha, Gowravaram; et al, Organic Letters, 2001, 3(8), 1149-1151

Métodos de producción 6

Condiciones de reacción
Referencia
Antiallergic agents: derivatives of 2-hydroxymethylchromone and structural analogs
Payard, Marc; et al, European Journal of Medicinal Chemistry, 1985, 20(2), 117-20

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Pharmacomodulation of α-adrenergic blocking agents by a series of benzopyrans
Mouysset, Genevieve; et al, European Journal of Medicinal Chemistry, 1987, 22(6), 539-44

Métodos de producción 8

Condiciones de reacción
1.1 -
2.1 Reagents: Sodium borohydride
Referencia
Factors controlling the reduction of ester groups with sodium borohydride
Hanaya, Kaoru; et al, Nouveau Journal de Chimie, 1982, 6(3), 149-54

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Toluene ;  90 °C
Referencia
A highly efficient enantioselective synthesis of 2-methyl chromans via four sequential palladium-catalyzed reactions
Palucki, Michael; et al, Tetrahedron Letters, 2005, 46(6), 987-990

3,4-Dihydro-2H-chromen-2-ylmethanol Raw materials

3,4-Dihydro-2H-chromen-2-ylmethanol Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83278-86-8)(3,4-Dihydro-2H-chromen-2-yl)methanol
A10078
Pureza:99%
Cantidad:5g
Precio ($):153.0